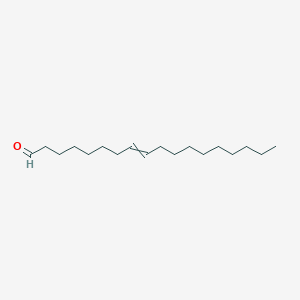

8-Octadecenal

Description

Structure

3D Structure

Properties

CAS No. |

56554-94-0 |

|---|---|

Molecular Formula |

C18H34O |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

octadec-8-enal |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h10-11,18H,2-9,12-17H2,1H3 |

InChI Key |

QFCPYPVPYDUYQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=CCCCCCCC=O |

Origin of Product |

United States |

Occurrence, Distribution, and Ecological Contexts of 8 Octadecenal

Natural Abundance and Isolation Methodologies in Biotic Systems

The detection and quantification of 8-octadecenal in biological matrices typically involve sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary method used for the identification of volatile and semi-volatile compounds like this compound from various extracts. plantarchives.orgresearchgate.net The process generally involves extraction from the source material using solvents such as methanol (B129727) or ethanol (B145695), followed by separation and identification based on the compound's mass spectrum and retention time. plantarchives.orgresearchgate.netmedcraveonline.com

Identification in Plant Extracts and Volatile Profiles

This compound has been identified as a component of the volatile profiles of several plant species. These findings are often the result of GC-MS analysis of plant extracts. For instance, it has been detected in the methanolic extract of the moss Herpetineuron toccoae. plantarchives.org Similarly, studies on the ethanolic extracts of Epilobium angustifolium have revealed the presence of this compound among other bioactive compounds. frontiersin.org It has also been reported in Ammi majus and in certain species of the Fabaceae family. researchgate.netnih.gov

Table 1: Documented Presence of this compound in Plant Species

| Plant Species | Family | Extraction Method | Analytical Technique |

| Herpetineuron toccoae | Anomodontaceae | Methanol Extraction | GC-MS |

| Epilobium angustifolium | Onagraceae | Ethanol Extraction | GC-MS |

| Ammi majus | Apiaceae | Methanol Extraction | GC-MS |

| Fabaceae species | Fabaceae | Microwave-assisted hydro-distillation | GC-MS |

| Ficus thonningii | Moraceae | Ethanol Extraction | GC-MS |

| Tamarindus indica | Fabaceae | Methanol Extraction | GC-MS |

Detection in Microbial Metabolomes and Fermentation Products

The metabolic activities of various microorganisms can lead to the production of this compound. It has been identified in the metabolome of symbiotic bacteria, such as Xenorhabdus stockiae, through GC-MS analysis of ethyl acetate (B1210297) extracts. mdpi.compreprints.org Furthermore, research into nematophagous fungi like Arthrobotrys thaumasia and Tolypocladium cylindrosporum has shown the presence of octadecenal in their metabolite profiles. frontiersin.org In the context of food science, this compound has been detected as a volatile compound in fermented products. For example, it was found in low-salt fish sauce (Yulu) fermented with the salt-tolerant bacterium Bacillus subtilis. mdpi.com It has also been identified in defatted soybean meal fermented with Aspergillus fumigatus and Aspergillus awamori. researchgate.net

Table 2: this compound in Microbial Systems

| Microbial Species/System | Type | Context | Analytical Technique |

| Xenorhabdus stockiae | Bacterium | Symbiont of entomopathogenic nematodes | GC-MS |

| Arthrobotrys thaumasia | Fungus | Nematophagous fungus | GC-MS |

| Tolypocladium cylindrosporum | Fungus | Nematophagous fungus | GC-MS |

| Bacillus subtilis (in Yulu) | Bacterium | Fermentation starter | HS-SPME-GC-MS |

| Aspergillus fumigatus (in soybean meal) | Fungus | Fermentation | GC-MS |

| Aspergillus awamori (in soybean meal) | Fungus | Fermentation | GC-MS |

Presence in Animal Tissues and Secretions

While less commonly reported than in plants and microbes, this compound has been found in animal systems. For instance, it has been identified in the ripe hindgut of male melon flies. Research has also detected (Z)-13-Octadecenal in Xuanwei ham, a traditional dry-cured meat product, where its presence is linked to the microbial communities involved in the ripening process. mdpi.com

Ecological Roles and Interspecies Chemical Communication Research

The presence of this compound in such a wide array of organisms points towards its involvement in ecological interactions. Chemical signals are fundamental to how organisms communicate, and long-chain aldehydes are known to play significant roles as pheromones and kairomones.

Investigations into Pheromonal Activity and Behavioral Modulation in Invertebrates

In the realm of entomology, long-chain aldehydes are frequently key components of insect pheromones, mediating behaviors such as mating and aggregation.

Research has highlighted the importance of specific aldehydes in the sex pheromone blends of various moth species. While research on this compound specifically is ongoing, related compounds like (Z)-13-octadecenal are known components of the sex pheromone of the rice pest Chilo suppressalis. nih.gov The precise ratio of different components in a pheromone blend is often crucial for species-specific attraction and reproductive isolation. nih.gov For example, in the honeydew moth Cryptoblabes gnidiella, the synthetic sex pheromone includes (Z)-11-hexadecenal and (Z)-13-octadecenal. frontiersin.org The addition of structural analogs can inhibit the sexual response, demonstrating the specificity of the pheromone system. frontiersin.org Minor components in a pheromone blend can play a critical role in interspecific recognition, preventing closely related species from cross-attracting. nih.govdntb.gov.ua

Modulatory Effects on Insect Cognitive Processes and Learning

Recent research indicates that pheromones do more than elicit innate behaviors; they can also modulate cognitive processes such as learning and memory. anr.frnih.gov This modulatory role allows insects to adapt their behavior to specific contexts signaled by the pheromone. anr.fr For instance, exposure to a conspecific sex pheromone can enhance a male moth's ability to learn associations between an odor and a food reward (appetitive learning). nih.gov Conversely, a heterospecific pheromone component, which may signal the presence of a competitor, can facilitate learning to associate an odor with a negative stimulus (aversive learning). nih.gov This suggests that pheromones like this compound could provide crucial contextual information, making subsequent learning more relevant to the immediate environment and optimizing behavioral responses. anr.frnih.gov

Reproductive Isolation and Interspecific Communication Research

In many insect species, particularly moths, sex pheromone blends are composed of multiple compounds. While some major components may be shared across different species, minor components often play a crucial role in ensuring species recognition and reproductive isolation. mdpi.comdntb.gov.uanih.govnih.gov For example, in the rice pest Chilo suppressalis, the sex pheromone includes major components that also attract other species like Scirpophaga incertulas and Helicoverpa armigera. mdpi.comdntb.gov.uanih.gov Research has shown that the addition of minor components, such as (Z)-9-octadecenal (a positional isomer of this compound), is vital for species-specific attraction and reproductive isolation between S. incertulas and C. suppressalis. mdpi.comdntb.gov.uanih.gov

Similarly, in Heliconius butterflies, specific aldehydes are key to species recognition. Octadecanal (B32862), a saturated analogue of this compound, is a major, species-specific component of the male sex pheromone in Heliconius melpomene. nih.govbiorxiv.org Its presence is almost exclusive to this species and is electrophysiologically and behaviorally active. nih.gov The precise blend of these compounds, including specific isomers of octadecenal, helps maintain reproductive barriers between closely related species. nih.govbiorxiv.org

Research on Plant-Insect Interactions and Semiochemical Functions

Plants release a wide array of volatile organic compounds (VOCs) that mediate their interactions with the surrounding environment, particularly with insects. mdpi.comnih.govresearchgate.netfrontiersin.org These VOCs can act as attractants for pollinators and herbivores or as repellents and toxins to deter feeding. mdpi.comnih.gov

Role as Plant Volatile and its Influence on Insect Behavior

This compound has been identified as a volatile compound in various plants, where it can influence insect behavior. For example, it is found in the hydroethanol extract of Corchorus olitorius (Jute mallow) leaves. tjnpr.org The profile of VOCs emitted by a plant can change in response to herbivore feeding, which in turn affects the behavior of insects. mdpi.commdpi.com Undamaged leaves might produce volatiles that attract insects and stimulate egg-laying, while damaged leaves may release compounds that deter them. mdpi.com The specific blend of volatiles, including aldehydes like this compound, provides crucial cues for insects to locate host plants and assess their quality for feeding and oviposition. researchgate.net

The orchid Ophrys speculum utilizes a blend of compounds, including (Z)-9-octadecenal, to attract its specific pollinator, the wasp Campsoscolia ciliata. The addition of aldehydes like (Z)-9-octadecenal to dummy females significantly increased pseudo-copulation rates in field bioassays, demonstrating their importance in the plant's reproductive strategy. mdpi.com

Kairomonal and Attractant Properties in Agricultural Entomology Research

Kairomones are semiochemicals emitted by one species that benefit another species by providing cues for locating resources such as food or hosts. Aldehydes, including isomers of octadecenal, have been investigated for their kairomonal activity, particularly in the context of agricultural pest management. researchgate.net For instance, certain plant volatiles act as attractants for pests, and understanding these chemical cues can lead to the development of traps for monitoring and controlling insect populations. frontiersin.orgmdpi.com Research on the fall armyworm, Spodoptera frugiperda, has focused on caterpillar-induced plant volatiles that attract the pest's natural enemies, a crucial aspect of developing biological control strategies. frontiersin.org The identification of specific attractants from sources like mealybug honeydew, which can contain various volatile organic compounds, opens possibilities for their use in pest management programs. researchgate.net

Contribution to Microbial Ecosystem Dynamics

Microorganisms produce a vast array of secondary metabolites that are not essential for growth but play critical roles in ecological interactions, including defense, signaling, and competition. onlinescientificresearch.commdpi.comquantamagazine.orgfrontiersin.org These compounds contribute significantly to the dynamics of microbial communities in various ecosystems. mdpi.comfrontiersin.org

This compound and its isomers have been identified as metabolites in various microorganisms. For example, the bacterium Serratia marcescens produces a range of bioactive compounds, including (Z)-9-Octadecenal and (Z)-13-Octadecenal. onlinescientificresearch.com These fatty aldehydes are recognized for their potential antimicrobial properties. onlinescientificresearch.comresearchgate.net (Z)-9-Octadecenal produced by an endophytic fungus, Paecilomyces sp., has shown antifungal activity against the plant pathogen Rhizoctonia solani. onlinescientificresearch.com Furthermore, (Z)-9-Octadecenal is a major component of the organic extra virgin olive oil from Iran, contributing to its antimicrobial activity against foodborne pathogens. researchgate.net The production of such aldehydes by microbes can influence the composition and stability of microbial ecosystems by inhibiting competing organisms. onlinescientificresearch.comfrontiersin.orgnih.gov In fermented food products like Xuanwei ham, volatile compounds including (Z)-13-Octadecenal are important contributors to the characteristic flavor and are linked to the metabolic activity of the microbial communities present during ripening. mdpi.com

Studies on Environmental Biomarkers and Trophic Ecology

Fatty acids and their derivatives, such as aldehydes, are increasingly used as biomarkers in trophic ecology to trace energy flow through food webs. nih.gov The principle is that the fatty acid profile of a consumer reflects that of its diet, allowing researchers to infer trophic relationships. nih.govresearchgate.net

Dimethyl acetals (DMAs) of fatty aldehydes, including octadecanal, can be used as indicators of dietary sources. A study on the common octopus, Octopus vulgaris, identified the DMA of octadecanal in its tissues. researchgate.net The levels of this compound varied depending on the octopus's diet, with significantly higher concentrations found in individuals that consumed more bivalves. researchgate.net Bivalves themselves were found to have the highest levels of octadecanal DMA compared to other prey items like gastropods, crustaceans, and fish. researchgate.net This demonstrates that aldehydes like octadecanal can serve as dietary biomarkers, providing insights into the feeding ecology of marine organisms. However, it is crucial to account for the physiological processes within the consumer, such as the synthesis and modification of these compounds, to accurately interpret biomarker data. nih.gov

Biosynthetic and Metabolic Pathways of 8 Octadecenal

Enzymatic Biogenesis and Mechanistic Investigations

The formation of 8-octadecenal is a multi-step process that begins with common fatty acid precursors and involves highly specific enzymatic reactions to yield the final aldehyde product.

The biosynthesis of this compound originates from its corresponding C18 monounsaturated fatty acid, cis-8-octadecenoic acid. caymanchem.com The general pathway involves the activation of this fatty acid into a more reactive form, typically a fatty acyl-CoA or fatty acyl-acyl carrier protein (ACP) thioester. This activated precursor is then reduced to an aldehyde. This reduction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FACRs) or fatty acyl-ACP reductases (FAARs). frontiersin.org This process is a key step in the production of various fatty aldehydes and alcohols that serve as chemical messengers, pheromones, or precursors for other molecules like alkanes. frontiersin.orgmdpi.com For instance, research into the biosynthesis of semiochemicals in Ophrys orchids suggests that C18 activated carboxylic acids are the direct precursors to unsaturated aldehydes like (Z)-9-octadecenal. mdpi.com Similarly, metabolic engineering studies have successfully produced fatty aldehydes by introducing fatty acyl-CoA reductases into host organisms like Saccharomyces cerevisiae. frontiersin.org

The enzymes responsible for producing fatty aldehydes exhibit varying degrees of substrate specificity. Research has shown that a single enzyme can often act on a range of fatty acyl substrates with different chain lengths and saturation levels. For example, when an alcohol-forming fatty acyl-CoA reductase from the bacterium Marinobacter aquaeolei (maFACR) was engineered and expressed in yeast, it produced a mixture of aldehydes. frontiersin.org While octadecanal (B32862) was the major product, significant amounts of hexadecanal (B134135) and smaller quantities of 9-octadecenal (B1623698) and 9-hexadecenal (B1240406) were also formed, demonstrating the enzyme's activity on C16 and C18 saturated and unsaturated acyl-CoAs. frontiersin.org

Conversely, enzymes that metabolize aldehydes also show substrate preferences. An aldehyde-deformylating oxygenase (ADO), which converts aldehydes to alkanes, displayed different activity levels depending on the aldehyde substrate. pnas.org Its specific activity was tested with various aldehydes, including octadecenal (18:1-ALD), octadecanal (18-ALD), and hexadecanal (16-ALD), showing that the enzyme's efficiency is influenced by the substrate's structure. pnas.org

Following the synthesis of the fatty acid precursor, the critical step is the reduction to an aldehyde, which is governed by genes encoding fatty acyl-reductases. Patent applications for the semi-biosynthetic production of fatty aldehydes and alcohols have identified and utilized genes for fatty-acyl desaturases and fatty acyl-CoA reductases to create recombinant microorganisms capable of producing specific unsaturated aldehydes, including isomers of octadecenal. google.com The expression of these genes, such as those for fatty acyl-CoA reductases, is the primary molecular determinant for the biosynthesis of this compound and related fatty aldehydes in both native and engineered systems. frontiersin.org

Enzymatic Specificity and Substrate Utilization Research

Metabolic Transformations and Degradation Routes

Once formed, this compound can be further metabolized into other lipid derivatives through various enzymatic reactions or be broken down by microorganisms.

This compound is a reactive molecule that can be enzymatically converted into other types of lipids. Two primary transformation pathways have been identified:

Reduction to Alcohol : A common metabolic fate for fatty aldehydes is their reduction to the corresponding fatty alcohol. This reaction is catalyzed by alcohol dehydrogenases (ADHs), which are widespread enzymes. In this pathway, this compound is converted to 8-octadecenol. This conversion was noted in metabolic engineering studies where the production of fatty aldehydes was often accompanied by the formation of their corresponding alcohols due to the action of endogenous yeast ADHs. frontiersin.org

Decarbonylation to Alkane : A more specialized pathway involves the removal of the aldehyde's carbonyl group to form an alkane with one less carbon atom. This compound can be converted to (Z)-8-heptadecene. This transformation is catalyzed by an enzyme known as aldehyde-deformylating oxygenase (ADO). pnas.org Research on ADO has confirmed its activity using octadecenal as a substrate, releasing the C1 carbon as formate. pnas.org This pathway is significant in the biosynthesis of hydrocarbon semiochemicals in organisms like orchids and insects. mdpi.comanu.edu.au

Microorganisms play a crucial role in the degradation and transformation of organic compounds in the environment, including fatty aldehydes. While specific studies focusing exclusively on the microbial degradation of this compound are limited, research on related compounds and microbial secondary metabolites provides strong evidence for this process.

Bacteria and fungi possess diverse enzymatic systems capable of metabolizing lipids. The bacterium Serratia marcescens, for instance, has been shown to produce a range of bioactive secondary metabolites, including several unsaturated aldehydes like (Z)-9-Octadecenal and (Z)-13-Octadecenal. onlinescientificresearch.com The production of these molecules indicates that the bacterium has the metabolic machinery to both synthesize and likely process such compounds. Furthermore, octadecenal has been identified as a degradation product during the microbial breakdown of other complex organic materials. ugent.be

The general principles of microbial degradation of complex organic molecules often involve initial hydrolysis or oxidation steps catalyzed by enzymes like esterases, hydrolases, or oxygenases to break the molecule into smaller, more manageable intermediates that can enter central metabolic pathways. d-nb.info It is through these mechanisms that microorganisms in soil and other environments likely degrade this compound.

Mentioned Compounds

Regulation of Metabolic Fluxes involving this compound

Transcriptional Regulation of Precursor Pathways

The most significant level of control over this compound levels occurs upstream, at the level of gene expression for enzymes involved in fatty acid synthesis and desaturation. Since this compound is derived from its C18 monounsaturated fatty acid precursor, oleic acid (as oleoyl-CoA), the regulation of oleic acid synthesis is paramount.

Key enzymes in these pathways are tightly regulated at the transcriptional level by hormones, dietary factors, and environmental stressors. numberanalytics.comgsartor.org In mammals, transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptors (PPARs) are central to this control. numberanalytics.comnih.govdiva-portal.org

Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS): The synthesis of all fatty acids begins with these enzymes. Their gene expression is induced by insulin (B600854) via SREBP-1c, promoting the conversion of carbohydrates into fatty acids. numberanalytics.comnih.govwikipedia.org

Stearoyl-CoA Desaturase (SCD): This is a critical rate-limiting enzyme that catalyzes the introduction of the double bond into stearoyl-CoA to form oleoyl-CoA, the direct precursor for this compound synthesis. researchgate.net The expression of the SCD gene is strongly activated by SREBP-1c. nih.gov Conversely, its transcription is repressed by the presence of polyunsaturated fatty acids (PUFAs) and cholesterol, a form of feedback inhibition that helps maintain lipid homeostasis. researchgate.net

Environmental and Hormonal Control: In addition to dietary factors, desaturase gene expression is influenced by a variety of signals. In mammals, insulin upregulates desaturase activity, while hormones like glucagon (B607659) have the opposite effect. nih.govwikipedia.orgnih.gov In plants, the expression of desaturase genes, including stearoyl-acyl carrier protein desaturase (SAD), is regulated by environmental cues such as temperature and light, allowing the organism to adjust membrane fluidity in response to stress. csic.esfrontiersin.org

Table 1: Key Genes and Factors in the Regulation of this compound Precursor Synthesis

Enzymatic Control of this compound Interconversion

The metabolic flux is also controlled directly at the nodes where this compound is produced and consumed. This regulation occurs through the modulation of specific enzyme activities, influenced by substrate availability, cofactor ratios, and allosteric control.

Fatty Acyl-CoA Reductase (FAR): This enzyme catalyzes the reduction of an activated fatty acid (fatty acyl-CoA), such as oleoyl-CoA, to its corresponding fatty aldehyde. nih.gov This step appears to be largely irreversible and commits the precursor to conversion into either a fatty alcohol or back to a fatty acid. nih.gov

Fatty Aldehyde Dehydrogenase (FALDH): FALDH, also known as ALDH3A2, is a critical enzyme that catalyzes the NAD⁺-dependent and essentially irreversible oxidation of long-chain fatty aldehydes like this compound into their corresponding carboxylic acids (e.g., oleic acid). nih.govtandfonline.com This is a key detoxification pathway, as aldehydes are highly reactive molecules. mdpi.comfrontiersin.org The genetic deficiency of FALDH leads to Sjögren-Larsson syndrome, where the impaired oxidation of fatty aldehydes results in their accumulation and subsequent reduction to fatty alcohols. nih.govnih.gov

Alcohol Dehydrogenase (ADH) / Aldehyde Reductase: These enzymes catalyze the reversible reaction between fatty aldehydes and fatty alcohols. nih.gov The direction of the flux through this step is highly dependent on the cellular redox state, specifically the ratio of NADH/NAD⁺ or NADPH/NADP⁺. In situations where FALDH is deficient, the equilibrium shifts, leading to the accumulation of fatty alcohols. nih.gov

Allosteric and Substrate-Level Regulation: The activity of these enzymes is inherently regulated by the concentration of their substrates and products (feedback inhibition). aocs.org For instance, the activity of dehydrogenases is sensitive to the ratio of reduced to oxidized cofactors (NADH/NAD⁺). A high NADH/NAD⁺ ratio, indicative of a high energy state, can inhibit oxidative reactions. aocs.org Some aldehyde dehydrogenases are also known to be targets of allosteric regulation by small molecules that bind to sites other than the active site. nih.govnih.gov

Table 2: Enzymes Directly Involved in this compound Metabolism

Table of Chemical Compounds Mentioned

Chemical Synthesis and Derivatization Strategies for 8 Octadecenal

Modern Synthetic Methodologies for 8-Octadecenal

The preparation of this compound can be achieved through various synthetic routes, each with its own advantages and limitations. These methods range from classical organic reactions to innovative biocatalytic approaches.

Achieving specific stereochemistry (Z or E) at the C8-C9 double bond and ensuring the aldehyde group is at the C1 position are the primary goals of stereoselective and regioselective synthesis.

Another powerful method for controlling double bond geometry is the Wittig reaction or its variations like the Horner-Wadsworth-Emmons reaction. These reactions involve the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. By carefully selecting the ylide and reaction conditions, the desired (Z)- or (E)-isomer of this compound can be synthesized with high precision .

A general, multi-step synthetic blueprint that can be adapted for this compound involves the following sequence:

Oxidation of a long-chain bromo-alcohol to the corresponding bromo-aldehyde mdpi.compherobio.com.

Protection of the aldehyde group, for example, by converting it to a diethyl acetal (B89532) mdpi.compherobio.com.

Iodination to replace the bromine atom with iodine, which is a better leaving group for subsequent coupling reactions mdpi.compherobio.com.

Coupling with an appropriate fragment to extend the carbon chain and introduce the double bond at the desired position mdpi.compherobio.com.

A patent for the synthesis of (Z,E)-13,15-octadecadienal highlights a similar strategy, demonstrating the utility of this multi-step approach for creating specific isomers of long-chain unsaturated aldehydes pherobio.com.

Catalytic methods offer efficient and scalable routes to aldehydes like this compound. Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a prominent industrial method for aldehyde synthesis . This process typically uses rhodium or cobalt-based catalysts and is carried out at high pressures and elevated temperatures to ensure high yield and selectivity .

The reduction of carboxylic acids and their derivatives is another important catalytic approach. For example, nickel(II) complexes have been shown to catalyze the reduction of fatty acids, which can yield aldehydes as one of the products nih.gov. Similarly, catalytic deoxygenation of fatty acids over zeolite catalysts can also produce aldehydes, although this is often part of a mixture of hydrocarbon products ambeed.com.

The selective oxidation of the corresponding alcohol, 8-octadecen-1-ol, is a direct route to this compound. Various catalytic systems, often based on transition metals, can be employed for this transformation.

| Catalytic Method | Starting Material | Catalyst Example | Key Features |

| Hydroformylation | Heptadecene | Rhodium or Cobalt complexes | Industrial scale, high pressure/temperature |

| Fatty Acid Reduction | 8-Octadecenoic acid | Nickel(II) complexes | Can produce a mixture of products |

| Alcohol Oxidation | 8-Octadecen-1-ol | Transition metal catalysts | Direct conversion to the aldehyde |

The integration of biological and chemical processes offers a sustainable and highly selective alternative for producing this compound. This semi-biosynthetic approach often utilizes engineered microorganisms, such as the yeast Saccharomyces cerevisiae, to produce a precursor molecule that is then chemically converted to the final product lookchem.comprepchem.com.

These engineered microbes can be modified to express a suite of enzymes, including desaturases, which introduce double bonds at specific positions in a fatty acid chain, and reductases, which can convert fatty acids or their esters to aldehydes lookchem.comresearchgate.net. For instance, a carboxylic acid reductase (CAR) from Mycobacterium marinum has been shown to convert a range of fatty acids (C6-C18) into their corresponding aldehydes tandfonline.com.

A typical semi-biosynthetic pathway could involve:

Microbial production of a specific fatty acid precursor, such as (Z)-8-octadecenoic acid, using engineered yeast acs.org.

Extraction of the fatty acid from the microbial culture.

Chemical or enzymatic reduction of the carboxylic acid to yield this compound.

This approach allows for precise control over the stereochemistry of the double bond, leveraging the high specificity of biological enzymes researchgate.net.

Catalytic Approaches in Aldehyde Synthesis

Synthetic Analogue Generation and Structural Modification Studies

The synthesis of analogues of this compound is crucial for studying structure-activity relationships, particularly for applications such as insect pheromones or other biologically active molecules acs.orggoogle.comnih.gov. Structural modifications can involve altering the chain length, the position and geometry of the double bond, and the nature of the functional group.

The synthesis of such analogues often employs the same fundamental reactions used for the parent compound, such as the Wittig reaction, alkyne metathesis, and various coupling reactions. For example, by using different phosphonium ylides in a Wittig reaction with a suitable aldehyde, a series of analogues with varying chain lengths and double bond positions can be generated.

A study on the sex pheromone of the carob moth, which includes aldehyde components, demonstrated that the synthesis of more stable analogues, such as those containing sulfoxide (B87167) or ether linkages, can be valuable for developing effective pest control strategies researchgate.net. While specific studies on this compound analogues are not widely reported, the principles of analogue synthesis from related fields are directly applicable nih.govrsc.org.

Utility of this compound as a Precursor in Complex Organic Synthesis

The aldehyde functional group and the C=C double bond make this compound a versatile precursor for the synthesis of more complex molecules . The aldehyde can be readily oxidized to the corresponding carboxylic acid, (Z)- or (E)-8-octadecenoic acid, or reduced to the primary alcohol, (Z)- or (E)-8-octadecen-1-ol .

The double bond can participate in various addition reactions, such as hydrogenation to produce the saturated aldehyde, octadecanal (B32862), or epoxidation to form an epoxide. Furthermore, olefin metathesis provides a powerful tool for modifying the carbon skeleton. A patent describes a synthetic route for 8-unsaturated fatty olefin derivatives starting from methyl dec-9-enoate, which is isomerized to methyl dec-8-enoate and then used in cross-metathesis reactions to build longer chains rsc.org. This demonstrates the potential of using an 8-unsaturated system like this compound as a platform for creating a variety of long-chain compounds rsc.org.

Given that several long-chain unsaturated aldehydes are components of insect sex pheromones, this compound or its derivatives could serve as key intermediates in the synthesis of these semiochemicals. For example, (Z)-13-octadecenal is a known component of the sex pheromone of the rice stem borer, Chilo suppressalis cymitquimica.com. The synthetic strategies used for such compounds often involve building blocks that could be derived from this compound cymitquimica.com.

Advanced Analytical Methodologies for 8 Octadecenal Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 8-octadecenal from intricate mixtures, enabling accurate identification and quantification. Both gas and liquid chromatography, often coupled with mass spectrometry, are pivotal in this process.

Gas Chromatography (GC) and hyphenated techniques (e.g., GC-MS)

Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), stands as a primary and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netphytojournal.com This method allows for the efficient separation of components within a sample, followed by their identification based on mass spectra. phytojournal.complantarchives.org The process involves vaporizing the sample and passing it through a chromatographic column where different compounds are separated based on their boiling points and interactions with the stationary phase. plantarchives.org

In various studies, GC-MS has been instrumental in identifying this compound in a wide range of natural extracts. For instance, it has been detected in the methanolic extracts of Coleus aromaticus leaves, Herpetineuron toccoae moss, and Ricinus communis seeds. researchgate.netplantarchives.orgphytojournal.com It has also been identified in the fixed oil of Adansonia digitata seeds and the ethanol (B145695) extract of Berberis vulgaris branches. chemmethod.comresearchgate.net The identification is typically achieved by comparing the retention time and the mass spectrum of the analyte with those available in spectral libraries like the National Institute of Standards and Technology (NIST) library. phytojournal.comphytojournal.com

The retention time (RT) of this compound can vary depending on the specific GC column and the temperature program used. For example, a retention time of 4.054 minutes was recorded for this compound in the analysis of a methanolic extract of Ricinus communis seeds. researchgate.netresearchgate.net In another study, the retention time for (Z)-13-Octadecenal was reported to be 56.146 minutes in a methanolic leaf extract of Azadirachta indica. stechnolock.com

The following table summarizes the detection of this compound in various natural sources using GC-MS, highlighting the diverse applications of this technique.

| Plant/Source | Part Used | Extraction Solvent | Retention Time (min) |

| Ricinus communis | Seeds | Methanol (B129727) | 4.054 researchgate.netresearchgate.net |

| Ammi majus | - | - | 3.556 researchgate.net |

| Azadirachta indica | Leaves | Methanol | 56.146 ((Z)-13-Octadecenal) stechnolock.com |

| Coleus aromaticus | Leaves | Methanol | - phytojournal.com |

| Adansonia digitata | Seeds | Petroleum Ether & Methanol | - chemmethod.com |

| Berberis vulgaris | Branches | Ethanol | - researchgate.net |

| Herpetineuron toccoae | - | Methanol | - plantarchives.org |

| Chicken Meat | Breast Muscle & Abdominal Fat | - | - frontiersin.org |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is another key analytical technique, particularly suitable for non-volatile, thermally unstable, and large molecular weight compounds. gtiit.edu.cn While GC-MS is more common for a volatile compound like this compound, HPLC finds its application in specific contexts, often for the analysis of complex extracts where derivatization might be required for UV detection. gtiit.edu.cn

In the analysis of ethanol extracts from Berberis vulgaris branches, this compound was identified as one of the chemical constituents. researchgate.net HPLC methods can be optimized by adjusting parameters such as the column type (e.g., C18), mobile phase composition, flow rate, and detection wavelength to achieve optimal separation of the target compound. phcogj.comphcog.com The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths, enhancing the specificity of detection. phcog.com

Spectrometric Identification and Structural Elucidation

Spectrometric techniques are indispensable for confirming the identity and elucidating the structure of this compound following chromatographic separation. Mass spectrometry and infrared spectroscopy provide detailed information about the molecule's mass and functional groups.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. chemguide.co.uk When a molecule like this compound is subjected to ionization in a mass spectrometer (often through electron impact in GC-MS), it forms a molecular ion (M+) which can then break apart into smaller, characteristic fragment ions. chemguide.co.ukacdlabs.com The resulting pattern of fragments, known as the mass spectrum, serves as a molecular fingerprint. acdlabs.com

For aldehydes, characteristic fragmentation patterns include the cleavage of bonds adjacent to the carbonyl group. libretexts.org The mass spectrum of this compound would be compared against reference spectra in databases like the NIST library to confirm its identity. phytojournal.com The analysis of these fragmentation patterns allows for the structural elucidation of the compound. For example, the presence of specific ions can indicate the length of the carbon chain and the position of the double bond.

In one study, the mass spectrum of this compound was observed with a retention time of 4.054 minutes. researchgate.netresearchgate.net Another analysis showed a mass spectrum for this compound at a retention time of 3.556 minutes. researchgate.net These spectra, with their unique patterns of ion fragments, are vital for positive identification.

Infrared (FTIR) Spectroscopy in Compound Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds.

In the context of this compound, an FTIR spectrum would show characteristic absorption bands for the aldehyde group (C=O stretching and C-H stretching) and the carbon-carbon double bond (C=C stretching). chemmethod.com For instance, a study on the fixed oil of Adansonia digitata seeds used FTIR to identify the presence of carbonyls, alkenes, and other functional groups, which supports the GC-MS finding of this compound in the oil. chemmethod.com The analysis of these spectral features provides confirmatory evidence for the compound's structure.

Developments in Quantitative Analysis and Trace Detection

Accurately quantifying the amount of this compound, especially at trace levels, is crucial for understanding its role in various biological and chemical systems. Modern analytical methods offer high sensitivity and reproducibility for this purpose.

Quantitative analysis of this compound is primarily achieved using chromatographic techniques like GC-MS and HPLC. The internal standard method is a common approach for accurate quantification. mdpi.com This involves adding a known amount of a reference compound (the internal standard) to the sample. The ratio of the peak area of this compound to the peak area of the internal standard is then used to determine its concentration by referencing a calibration curve. mdpi.com

For trace detection, techniques like solid-phase microextraction (SPME) can be coupled with GC-MS to pre-concentrate volatile compounds like this compound from a sample matrix, thereby enhancing detection limits. The selection of appropriate GC columns and optimization of temperature programs are also critical for achieving the necessary sensitivity and resolution for trace analysis. phytojournal.comstechnolock.com The development of highly selective and sensitive detectors continues to push the boundaries of trace detection in this compound research.

Mechanistic Investigations of 8 Octadecenal S Biological Functions in Non Human Systems and in Vitro

Molecular and Cellular Targets in Non-Human Organisms

Research into the biological activity of 8-octadecenal has identified several molecular and cellular targets in non-human organisms, particularly within insects and microbes. In insects, this long-chain aldehyde is a key component of pheromone blends, suggesting it interacts with specific olfactory receptors in the antennae of certain species. For instance, in the moth Heliothis virescens, (Z)-9-tetradecenal and (Z)-11-hexadecenal are major components of its sex pheromone, but other related aldehydes are also involved in chemical communication, implying the existence of corresponding receptors. kyoto-u.ac.jpevitachem.comjaydevchemicals.com

In the context of antimicrobial activity, this compound is thought to interfere with microbial cell membranes and their organization, which can lead to cell death. dergipark.org.tr This mechanism is a common feature of fatty aldehydes and is attributed to their ability to disrupt the lipid bilayer of cell membranes. Furthermore, some studies suggest that this compound may interfere with bacterial quorum sensing mechanisms, which are crucial for regulating virulence and biofilm formation. mdpi.com In fungi, the compound has been shown to inhibit mycelial growth, indicating that it may target enzymes or structural components essential for fungal development. dergipark.org.trnih.gov

The interaction of this compound with specific enzymes has also been proposed. For example, its anti-inflammatory properties observed in some in-vitro studies suggest it might modulate enzymes like 5α-reductase. silae.it In the orchid genus Ophrys, (Z)-9-octadecenal is a known pollinator attractant, and its biosynthesis is linked to stearoyl-acyl carrier protein desaturases (SADs), indicating a relationship with fatty acid metabolism pathways. semanticscholar.org

Impact on Non-Human Biological Processes and Behavioral Responses

Modulation of Insect Behavior and Physiology in Ecological Contexts

This compound plays a significant role in modulating the behavior and physiology of various insect species, primarily as a semiochemical. It is a component of sex pheromone blends in several moth species, influencing mate attraction and reproductive isolation. kyoto-u.ac.jpevitachem.com For example, in the rice stem borer, Chilo suppressalis, a specific ratio of (Z)-11-hexadecenal and (Z)-13-octadecenal is crucial for attracting males. kyoto-u.ac.jp The presence and ratio of such compounds are critical for species-specific communication, preventing interbreeding with closely related species.

The behavioral response of insects to this compound can be complex and is often dependent on the context of other volatile compounds. researchgate.net In some cases, it acts synergistically with other pheromone components to enhance the attraction of males. evitachem.com The perception of these chemical cues is mediated by the insect's chemosensory system, which can trigger specific behavioral responses such as upwind flight in search of a mate. researchgate.net

Beyond mate attraction, aldehydes like this compound can also be involved in host-plant selection by phytophagous insects. usda.gov Volatile profiles of plants can contain these compounds, which may act as kairomones, attracting natural enemies of herbivorous insects and thus playing a role in tritrophic interactions. usda.gov The physiological state of the insect, such as its motivational state, can also influence its behavioral response to these chemical cues. researchgate.net

Table 1: Examples of this compound and Related Aldehydes in Insect Behavior

| Insect Species | Compound(s) | Behavioral Effect |

|---|---|---|

| Chilo suppressalis (Rice Stem Borer) | (Z)-11-hexadecenal, (Z)-13-octadecenal | Male attraction |

| Heliothis virescens (Tobacco Budworm) | (Z)-11-hexadecenal, (Z)-9-tetradecenal | Male attraction |

Influence on Microbial Growth and Interactions

This compound has demonstrated notable antimicrobial properties, affecting the growth and interactions of various microorganisms. silae.it Studies have shown its efficacy against both bacteria and fungi. silae.itresearchgate.net For instance, research has indicated significant activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action is often attributed to the disruption of the microbial cell membrane, leading to cell death. dergipark.org.tr

In the context of fungi, this compound has been identified as a potential antifungal agent. dergipark.org.tr It has been shown to inhibit the mycelial growth of plant-pathogenic fungi. dergipark.org.tr For example, extracts containing 17-octadecenal (B14642685) have shown potential antifungal activity. dergipark.org.tr This suggests that this compound and related compounds could be developed as biocontrol agents in agriculture.

Furthermore, this compound may play a role in microbial interactions by interfering with quorum sensing. Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density, and its disruption can inhibit virulence and biofilm formation. mdpi.commdpi.com By interfering with these communication pathways, this compound can modulate microbial behavior and reduce their pathogenic potential.

Table 2: Antimicrobial Activity of this compound and Related Compounds

| Organism | Compound | Observed Effect |

|---|---|---|

| Staphylococcus aureus | cis-9-Octadecenal (B1609423) | Antimicrobial activity (MIC 0.2 mg/mL) |

| Pseudomonas aeruginosa | cis-9-Octadecenal | Antimicrobial activity (MIC 0.3 mg/mL) |

In Vitro Studies of Biological Activities in Non-Human Cell Lines and Systems

In vitro studies using non-human cell lines and systems have further elucidated the biological activities of this compound. These studies have primarily focused on its potential anti-inflammatory and cytotoxic effects. For example, in vitro experiments have shown that cis-9-octadecenal can reduce the production of nitric oxide in macrophages stimulated with inflammatory agents, suggesting anti-inflammatory potential.

Cytotoxicity assays using various cancer cell lines have also been conducted. While many of these studies focus on human cell lines, the fundamental mechanisms of cytotoxicity, such as the induction of apoptosis (programmed cell death), can be relevant to understanding its effects in non-human systems as well. intjmorphol.commdpi.comnih.gov For instance, some plant extracts containing 9-octadecenal (B1623698) have shown cytotoxic effects against liver and breast cancer cell lines. intjmorphol.com The observed effects in these studies include cell cycle arrest and the induction of apoptosis, characterized by chromatin condensation and nuclear fragmentation. mdpi.comresearchgate.net

These in vitro systems provide a controlled environment to investigate the molecular mechanisms underlying the observed biological activities. They allow researchers to study the direct effects of the compound on cellular processes without the complexities of a whole organism.

Integration of this compound into Broader Metabolic and Signaling Networks

This compound is integrated into broader metabolic and signaling networks within organisms, particularly in the context of fatty acid metabolism and chemical communication. As a fatty aldehyde, its biosynthesis is directly linked to fatty acid pathways. In many organisms, fatty acids are precursors for a wide range of signaling molecules, and the enzymes involved in their synthesis and modification are key regulatory points. nih.govmdpi.com For example, the biosynthesis of (Z)-9-octadecenal in Ophrys orchids is proposed to involve desaturation and elongation of fatty acid precursors. semanticscholar.org

In insects, the production of pheromones, including this compound, is a tightly regulated process that is often linked to the insect's developmental stage and physiological condition. The biosynthesis of these compounds is part of a larger metabolic network that allocates resources for reproduction and survival. mdpi.com The perception of these chemical signals by other individuals then triggers signaling cascades within their nervous systems, leading to behavioral responses. researchgate.net

In microbial communities, the production and perception of molecules like this compound are part of the complex web of interactions that govern community structure and function. mdpi.comfrontiersin.orgnih.gov These molecules can act as signals that influence the growth, behavior, and virulence of other microbes in the vicinity. mdpi.com The ability of this compound to interfere with quorum sensing highlights its potential to disrupt these microbial signaling networks. Therefore, understanding the role of this compound within these broader networks is crucial for a comprehensive picture of its biological significance.

Environmental Fate and Ecological Impact Research of 8 Octadecenal

Environmental Presence and Distribution in Natural Matrices

8-Octadecenal, a long-chain aldehyde, has been identified in various environmental matrices, indicating its distribution in both terrestrial and aquatic ecosystems. Research has detected its presence in plant-based materials and as a volatile organic compound (VOC) in marine environments.

Studies have identified this compound in the ethanol (B145695) extracts of the branches of Dichrostachys cinerea, where it constituted 4.243% of the determined compounds. researchgate.net It has also been found in the leaves of Pandanus amaryllifolius, with a relative content of 0.02% in monoculture settings. nih.gov Furthermore, it has been noted as a compound present in ethanolic extracts of Epilobium angustifolium L. frontiersin.org

In the marine realm, this compound has been identified as one of the microplastic-affiliated volatile organic compounds found within the jellyfish Chrysaora chesapeakei in the Patuxent River, Maryland. mdpi.com This suggests its potential association with plastic pollution in aquatic systems. The compound has also been listed as a degradation product of fumonisin B1 by certain soil bacteria. nih.gov

The following table provides a summary of the documented presence of this compound in various natural matrices based on research findings.

| Natural Matrix | Organism/Source | Relative Content/Identification | Reference |

| Terrestrial Plants | |||

| Branches | Dichrostachys cinerea | 4.243% of compounds in ethanol extract | researchgate.net |

| Leaves | Pandanus amaryllifolius | 0.02% relative content in monoculture | nih.gov |

| Plant Extract | Epilobium angustifolium L. | Identified as a present compound | frontiersin.org |

| Aquatic Environment | |||

| Jellyfish Tissue | Chrysaora chesapeakei | Identified as a microplastic-affiliated VOC | mdpi.com |

| Microbial Degradation | |||

| Soil Bacteria | Delftia/Comamonas group | Tentative degradation product of fumonisin B1 | nih.gov |

Natural Degradation Pathways and Biotransformation in Ecosystems

This compound is subject to natural degradation and biotransformation processes within ecosystems, primarily through microbial action. Certain microorganisms have demonstrated the ability to break down this long-chain aldehyde.

One notable pathway involves the degradation of mycotoxins by soil bacteria. Research has shown that a bacterial strain related to the Delftia/Comamonas group, isolated from maize field soil, can degrade fumonisin B1, resulting in several tentative degradation products, including octadecenal. nih.gov This indicates that soil microbial communities possess the metabolic capability to transform complex organic molecules into simpler ones like this compound, which can then likely enter further degradation pathways.

Furthermore, the general principles of aldehyde metabolism in organisms suggest that this compound can be oxidized to its corresponding carboxylic acid, 9-octadecenoic acid. This type of biotransformation is a common detoxification pathway in many organisms. mdpi.comneliti.com For instance, aldehyde oxidases (AOXs), enzymes found in various organisms including insects, play a role in metabolizing aldehydes. mdpi.com While specific studies on the complete degradation pathway of this compound in the environment are limited, its structural similarity to other naturally occurring aldehydes suggests it would be biodegradable. samipubco.com

In engineered systems, the yeast Pichia pastoris has been used for the biotransformation of methanol (B129727) into fatty acid derivatives, including 9-octadecenal (B1623698). pnas.org This demonstrates that microorganisms can be engineered to produce this compound, and by extension, possess pathways for its synthesis and potential degradation.

Research on the Ecological Effects on Non-Human Organisms and Environmental Health

Effects on Soil Organisms and Ecosystem Function

Research indicates that chemical compounds introduced into the soil can have significant effects on soil organisms and microbial communities, which are crucial for ecosystem functions like nutrient cycling and decomposition. nih.gov While direct studies on the specific impact of this compound on soil organisms are not extensively detailed in the provided results, its presence as a degradation product of agricultural contaminants like fumonisins suggests it can be introduced into the soil environment. nih.gov

One study on the effects of photoaged tire wear particles (TWPs) on the earthworm Eisenia fetida identified this compound as one of the oxidation products. acs.org The study found that photoaged TWPs induced increased weight loss and mortality in the earthworms, primarily due to oxidative damage. acs.org While the toxicity was attributed to the complex mixture of chemicals in the aged tire particles, the presence of this compound within this mixture is noteworthy.

Changes in agricultural practices, such as intercropping, can alter the chemical profile of plants and the surrounding soil environment. For example, intercropping Pandanus amaryllifolius with Hevea brasiliensis was found to affect the volatile compounds in the pandan leaves, which included a change in the relative content of this compound. nih.gov These changes in plant chemistry can, in turn, influence soil microorganisms and the broader ecosystem. nih.gov

The following table summarizes findings related to the potential effects of this compound on soil organisms and ecosystems.

| Research Focus | Organism/System | Finding | Reference |

| Tire Wear Particle Toxicity | Eisenia fetida (earthworm) | This compound identified as an oxidation product in photoaged tire wear particles that caused oxidative damage. | acs.org |

| Agricultural Practices | Pandanus amaryllifolius intercropping | Intercropping altered the volatile profile, including this compound, which can impact the soil micro-environment. | nih.gov |

| Mycotoxin Degradation | Soil Bacteria | This compound is a tentative degradation product of fumonisin B1 by soil bacteria. | nih.gov |

Role in Aquatic and Terrestrial Food Webs

In both aquatic and terrestrial ecosystems, chemical compounds can be transferred through food webs, potentially impacting organisms at different trophic levels. wikipedia.orglibretexts.org

In aquatic environments, primary producers like phytoplankton form the base of the food web. wikipedia.org They are consumed by primary consumers such as zooplankton, which are then eaten by higher-order consumers. wikipedia.orgnoaa.gov The detection of this compound in jellyfish, which are consumers in the marine food web, suggests its potential for bioaccumulation or transfer through trophic levels. mdpi.com As jellyfish are prey for various marine animals, the compounds they contain can be passed up the food chain.

In terrestrial ecosystems, decomposers and detritivores, such as earthworms, play a vital role in breaking down organic matter. libretexts.orgkhanacademy.org The finding of this compound in the context of contaminants affecting earthworms highlights a potential entry point into the terrestrial food web. acs.org Organisms that prey on earthworms could then be exposed to this compound.

Furthermore, this compound is known to be a component of the female sex pheromone in some moth species. researchgate.net This function as a semiochemical demonstrates its role in the life cycle and interactions of specific terrestrial insects, which are themselves integral parts of the food web as herbivores and as a food source for predators.

Future Research Directions and Unanswered Questions in 8 Octadecenal Studies

Advanced Elucidation of Biosynthetic and Metabolic Pathways

A primary focus of future research will be the comprehensive mapping of the biosynthetic and metabolic pathways of 8-Octadecenal. Although it is understood to be a fatty aldehyde, likely derived from oleic acid, the specific enzymatic steps and regulatory mechanisms governing its synthesis and degradation are not yet fully characterized.

Key research questions to be addressed include:

What specific enzymes are responsible for the conversion of precursor molecules to this compound in different organisms?

How are these biosynthetic pathways regulated at the genetic and environmental levels?

What are the metabolic fates of this compound, and what are the identities and biological activities of its downstream metabolites?

Recent studies have proposed that the biosynthesis of similar semiochemicals in organisms like the orchid genus Ophrys involves a sequence of elongation and decarbonylation reactions starting from activated carboxylic acid precursors. mdpi.com Future investigations could explore similar mechanisms for this compound formation. Advanced analytical techniques, such as isotope labeling and metabolomic profiling, will be instrumental in tracing the metabolic journey of this compound.

Novel Applications in Chemical Ecology and Sustainable Pest Management

The role of this compound as a semiochemical, a chemical signal that mediates interactions between organisms, presents exciting opportunities for its application in agriculture and environmental management. It has been identified as a component of the chemical profile of various insects, suggesting its involvement in communication. mdpi.com

Future research in this area will likely focus on:

Pheromonal Activity: Investigating the potential of this compound and its isomers as attractants or repellents for specific insect pests. This could lead to the development of highly selective and environmentally friendly pest control strategies. semanticscholar.org

Kairomonal Effects: Exploring how this compound may be used by predators or parasitoids to locate their herbivorous prey. Understanding these interactions can inform the design of integrated pest management (IPM) programs that leverage natural enemy populations.

Plant-Insect Interactions: Elucidating the role of this compound in mediating the complex chemical dialogue between plants and insects. For example, its presence in the volatile profiles of certain plants may influence host selection by herbivorous insects. mdpi.com

The development of pheromone-baited traps and other semiochemical-based tools is a cornerstone of sustainable agriculture, and a deeper understanding of this compound's chemical ecology could contribute significantly to this field. ijoear.comfarmonaut.com

Development of Chemo-Enzymatic Synthesis Approaches

To facilitate further research and potential commercial applications, the development of efficient and scalable methods for synthesizing this compound is crucial. While purely chemical syntheses are possible, chemo-enzymatic approaches are gaining traction as a more sustainable and selective alternative.

Future research in this domain will aim to:

Identify and Engineer Novel Enzymes: Discovering or engineering enzymes, such as lipases or oxidoreductases, that can catalyze the specific conversion of readily available precursors into this compound.

Optimize Reaction Conditions: Fine-tuning reaction parameters, such as solvent systems, temperature, and pH, to maximize yield and purity.

Develop Biocatalytic Cascades: Designing multi-enzyme systems that can perform several synthetic steps in a single pot, thereby improving efficiency and reducing waste.

Successful chemo-enzymatic synthesis will not only provide a reliable source of this compound for research purposes but also pave the way for its cost-effective production for agricultural or industrial use. nih.govnih.govrsc.org

Exploration of Undiscovered Biological Roles in Diverse Non-Human Organisms

The known occurrences of this compound span a wide range of organisms, hinting at a diversity of biological functions that are yet to be fully explored. It has been detected in plants, insects, and even marine organisms. mdpi.comresearchgate.netmdpi.com

Future investigations will likely broaden the taxonomic scope to uncover novel roles of this compound:

Microbial Communication: Investigating whether this compound plays a role in quorum sensing or other forms of chemical communication among bacteria and fungi.

Marine Ecosystems: Exploring its function in the chemical ecology of marine invertebrates and algae, where it has been identified as a metabolite. mdpi.com

Plant Defense and Signaling: Delving deeper into its potential involvement in plant defense mechanisms against pathogens and herbivores, as well as its role in plant-to-plant signaling.

This exploratory research will undoubtedly reveal new and unexpected biological activities of this compound, further highlighting its significance in the natural world.

Refinement of Analytical Techniques for Complex Sample Matrices

The accurate detection and quantification of this compound in complex biological and environmental samples are essential for advancing our understanding of its roles. While gas chromatography-mass spectrometry (GC-MS) is a commonly used technique, there is a continuous need for methodological refinement. researchgate.netnih.govmdpi.com

Future research in analytical chemistry will focus on:

Enhanced Sensitivity and Selectivity: Developing more sensitive analytical methods, potentially involving advanced mass spectrometry techniques or novel derivatization strategies, to detect trace amounts of this compound.

In-situ and Real-time Monitoring: Creating tools for the in-situ and real-time monitoring of this compound emissions from living organisms, which would provide dynamic insights into its biological functions.

Isomer-specific Analysis: Developing methods to separate and quantify the different isomers of this compound, as different isomers may have distinct biological activities.

These analytical advancements will be crucial for obtaining a more precise and comprehensive picture of the distribution and dynamics of this compound in various systems.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 8-Octadecenal with high stereochemical purity, and how can researchers validate product integrity?

- Methodological Answer : Synthesis typically employs catalytic hydrogenation of octadecenoyl precursors or Wittig reactions using C18 aldehyde derivatives. To ensure stereochemical purity, researchers should:

- Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation .

- Validate outcomes via -NMR (olefinic proton coupling constants) and chiral HPLC .

- Include control experiments to rule out isomerization during purification (e.g., silica gel chromatography) .

Q. How can researchers characterize the structural stability of this compound under varying environmental conditions (e.g., temperature, pH)?

- Methodological Answer :

- Conduct accelerated stability studies using differential scanning calorimetry (DSC) to monitor thermal decomposition .

- Employ gas chromatography-mass spectrometry (GC-MS) to detect degradation products after exposure to oxidative or hydrolytic conditions .

- Use UV-Vis spectroscopy to track conjugated diene formation as an indicator of autoxidation .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices (e.g., lipid extracts)?

- Methodological Answer :

- Optimize lipid extraction using Folch or Bligh-Dyer protocols to minimize matrix interference .

- Quantify via GC-MS with internal standards (e.g., deuterated analogs) for calibration .

- Validate method sensitivity using spike-recovery experiments across physiological concentration ranges .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating structure-activity relationships (SAR) of this compound derivatives in membrane biology?

- Methodological Answer :

- Use Langmuir-Blodgett troughs to measure monolayer penetration kinetics, controlling for chain length and unsaturation .

- Employ molecular dynamics simulations (e.g., GROMACS) to predict membrane interaction thermodynamics .

- Address confounding variables (e.g., solvent effects) by standardizing vehicle controls across assays .

Q. How should researchers address contradictory findings in this compound's reported biological activity across different model systems (e.g., in vitro vs. in vivo)?

- Methodological Answer :

- Perform dose-response meta-analyses to identify system-specific thresholds for activity .

- Replicate experiments using isogenic cell lines or genetically standardized animal models to reduce variability .

- Apply pathway enrichment analysis (e.g., STRING DB) to contextualize divergent mechanistic hypotheses .

Q. What computational approaches are validated for predicting this compound's interaction with lipid bilayer membranes, and how can researchers reconcile discrepancies between simulation and experimental data?

- Methodological Answer :

- Use coarse-grained Martini force fields to simulate large-scale membrane dynamics, paired with experimental validation via fluorescence anisotropy .

- Apply Bayesian statistics to quantify uncertainty in simulation parameters (e.g., lipid packing density) .

- Cross-validate findings using neutron scattering or X-ray diffraction to resolve structural mismatches .

Methodological Best Practices

- Data Contradiction Analysis : When conflicting data arise, systematically evaluate experimental conditions (e.g., solvent purity, instrument calibration) and conduct sensitivity analyses to identify critical variables .

- Research Question Formulation : Ensure questions are hypothesis-driven, specify dependent/independent variables, and align with gaps in existing literature (e.g., "How does this compound modulate lipid raft dynamics in X cell type under Y condition?") .

- Ethical Compliance : For studies involving biological samples, obtain ethics approvals and document protocols for data anonymization/storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.